![molecular formula C18H23N2O3P B14185951 N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide CAS No. 922712-17-2](/img/structure/B14185951.png)
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a carbamoyl group attached to a phosphinic amide, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acids.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphinic acids.
Reduction: Phosphine derivatives.
Substitution: Various carbamoyl-substituted phosphinic amides.
科学的研究の応用
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phosphinic amide moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- N-{3-[(3-Ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide .
- (3S)-N-{3-[(3-ethoxypropyl)carbamoyl]phenyl}-1-propanoylpiperidine-3-carboxamide .
Uniqueness
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide stands out due to its unique combination of a carbamoyl group and a phosphinic amide. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
922712-17-2 |
|---|---|
分子式 |
C18H23N2O3P |
分子量 |
346.4 g/mol |
IUPAC名 |
1-diphenylphosphoryl-3-(3-ethoxypropyl)urea |
InChI |
InChI=1S/C18H23N2O3P/c1-2-23-15-9-14-19-18(21)20-24(22,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3,(H2,19,20,21,22) |
InChIキー |
ZGIXICTVGOFEBB-UHFFFAOYSA-N |
正規SMILES |
CCOCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



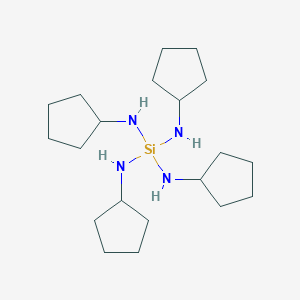
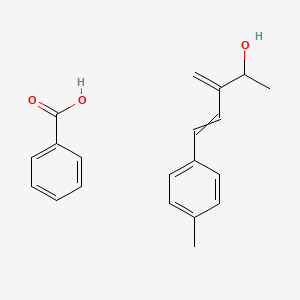
![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)


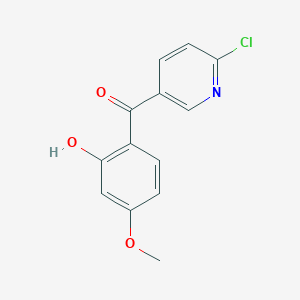
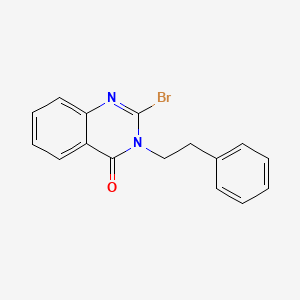

![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)
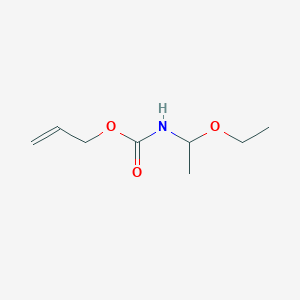
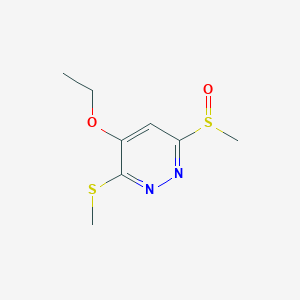
![8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline](/img/structure/B14185954.png)
silane](/img/structure/B14185967.png)
